3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)
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Overview
Description
3-Oxabicyclo[320]heptane-2-carboxylicacid, methylester, (1S,2S,5R)-(9CI) is a bicyclic organic compound It is characterized by its unique structure, which includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid, methylester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid, methylester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid, methylester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid, methylester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxabicyclo[3.2.0]heptane-2,4-dione
- Cyclobutane-1,1-dicarboxylic acid
- Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
Uniqueness
3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid, methylester is unique due to its specific oxabicyclo ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (1S,2S,5R)-3-oxabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)7-6-3-2-5(6)4-11-7/h5-7H,2-4H2,1H3/t5-,6-,7-/m0/s1 |
InChI Key |
WRXKISWSAMJQBU-ACZMJKKPSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H]2CO1 |
Canonical SMILES |
COC(=O)C1C2CCC2CO1 |
Origin of Product |
United States |
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